Ethanesulfonamide vs. Methanesulfonamide Chain Length: Impact on Physicochemical Profile and Predicted Permeability
The ethanesulfonamide group of the target compound provides a quantifiably higher lipophilicity (XLogP3 = 1.9) compared to its direct methanesulfonamide analog N-[(3-bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2, XLogP3 ≈ 1.4), an increase of approximately 0.5 log units [1]. This is consistent with the established SAR trend in N-benzyl alkylsulfonamide series where increasing alkyl chain length from Me to Et to iPr to Pr progressively increases lipophilicity and, in the TRPV1 antagonist context, enhances binding affinity and antagonistic potency [2]. The target compound also has a higher molecular weight (278.17 vs. 264.14 g/mol) and an additional rotatable bond (4 vs. 3), contributing to distinct conformational sampling and potentially differential target engagement.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.9; MW = 278.17 g/mol; Rotatable bonds = 4; HBD = 1; HBA = 3; TPSA = 54.6 Ų |
| Comparator Or Baseline | N-[(3-bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2): XLogP3 ≈ 1.4; MW = 264.14 g/mol; Rotatable bonds = 3; HBD = 1; HBA = 3; TPSA = 54.6 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔMW = +14.03 g/mol; ΔRotatable bonds = +1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, PubChem 2024.11.20 release) |
Why This Matters
A 0.5 log unit increase in XLogP3 corresponds to roughly a 3-fold increase in predicted membrane partitioning, which can translate to altered cellular permeability, CNS penetration potential, and non-specific protein binding profiles that directly impact assay design and hit-to-lead decisions.
- [1] PubChem. Comparative computed properties: N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide (CID 19916755) and N-[(3-Bromophenyl)methyl]methanesulfonamide (CID 19916754). National Center for Biotechnology Information. View Source
- [2] Kalkofen S, et al. 2-Sulfonamidopyridine C-region analogs as potent TRPV1 antagonists. Bioorg Med Chem. 2016;24(6):1231–1240. Table 2: N-benzyl alkylsulfonamide SAR showing rank-order potency Me < Et < iPr < Pr. View Source
